molecular formula C17H22O3 B567360 N-Boc-3-bromo-6-nitroindole CAS No. 1246471-29-3

N-Boc-3-bromo-6-nitroindole

Cat. No.: B567360
CAS No.: 1246471-29-3
M. Wt: 274.35 g/mol
InChI Key: BQJZGJGSHIBIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-3-bromo-6-nitroindole is a chemical compound with the molecular formula C13H13BrN2O4 . It has a molecular weight of 341.16 and is typically found as a yellow to brown powder or solid .


Synthesis Analysis

The synthesis of 3-nitroindoles, such as this compound, has been achieved through an electrophilic substitution reaction of indole with ammonium tetramethylnitrate . In this protocol, trifluoroacetyl nitrate (CF3COONO2) is produced by metathesis of ammonium tetramethyl nitrate and trifluoroacetic anhydride . This strategy could be applied to construct the skeleton structure of many kinds of bioactive molecules .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 3-bromo-6-nitro-1H-indole-1-carboxylate . The InChI code is 1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-7-10(14)9-5-4-8(16(18)19)6-11(9)15/h4-7H,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a yellow to brown powder or solid . It has a molecular weight of 341.16 . The storage temperature is room temperature .

Scientific Research Applications

1. Synthesis of Nitroindoles

N-Boc-3-bromo-6-nitroindole is a notable intermediate in the synthesis of various nitroindole derivatives. The research has led to the development of methods for synthesizing 2-nitroindoles via C-2 lithiation of N-Boc-indoles, offering a pathway to a wide range of compounds (Jiang & Gribble, 2002). Additionally, new synthetic routes have been explored for 3-nitroindoles, emphasizing the versatility of N-Boc-protected indoles in constructing complex molecular structures (Nguyen & Kurth, 2013).

2. Asymmetric Catalysis

This compound has been utilized in the development of asymmetric phase-transfer catalysts. These catalysts have proven effective in nitro-Mannich reactions of isatin-derived N-Boc ketimines, leading to the construction of 3-substituted 3-amino-oxindoles with high yields and good enantioselectivities (Liu et al., 2017). The nitro-Mannich reaction specifically has been enhanced by various catalysts, further emphasizing the role of N-Boc-protected indoles in asymmetric synthesis (Arai, Matsumura, & Masu, 2014).

3. Application in Material Science

Research into the electrochemical polymerization of nitroindoles, including derivatives similar to this compound, has revealed their potential in creating conducting polymers with notable thermal stability and electrical conductivity. These materials show promise for use in electrochemical sensors and light-emitting materials (Le et al., 2008).

4. Biomedical Applications

The versatility of this compound is also evident in biomedical research. Derivatives have been synthesized for the rapid release of neuroactive amino acids such as l-glutamate, highlighting their potential in biological experiments and possibly in therapeutic applications (Papageorgiou, Ogden, & Corrie, 2004).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N-Boc-3-bromo-6-nitroindole can be achieved by introducing the Boc protecting group on the nitrogen atom of 3-bromo-6-nitroindole, followed by bromination at the 3-position. The Boc group can then be removed to yield the final product.", "Starting Materials": [ "3-bromo-6-nitroindole", "Di-tert-butyl dicarbonate (Boc2O)", "Bromine", "Sodium hydroxide (NaOH)", "Acetic acid (CH3COOH)", "Ethanol (EtOH)" ], "Reaction": [ "Step 1: Protection of the nitrogen atom with Boc group", "3-bromo-6-nitroindole + Di-tert-butyl dicarbonate (Boc2O) -> N-Boc-3-bromo-6-nitroindole + Di-tert-butyl carbonate (CO2(tBu)2)", "Step 2: Bromination at the 3-position", "N-Boc-3-bromo-6-nitroindole + Bromine + Acetic acid -> N-Boc-3,3-dibromo-6-nitroindole + Acetic acid bromide", "Step 3: Removal of the Boc group", "N-Boc-3,3-dibromo-6-nitroindole + Sodium hydroxide (NaOH) + Ethanol (EtOH) -> 3,3-dibromo-6-nitroindole" ] }

CAS No.

1246471-29-3

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-4-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H22O3/c1-16(2,3)12-4-6-13(7-5-12)17(15(19)20)10-8-14(18)9-11-17/h4-7H,8-11H2,1-3H3,(H,19,20)

InChI Key

BQJZGJGSHIBIEP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)O

Synonyms

N-Boc-3-bromo-6-nitroindole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.